

A Comparative Guide to the Therapeutic Index of 2-Nitrochalcone in Animal Models

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Compound of Interest

Compound Name: 2-Nitrochalcone

Cat. No.: B7765046

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This guide provides a detailed assessment of the therapeutic index of **2-Nitrochalcone** and its derivatives, offering a comparative analysis of its performance against other chalcones and standard therapeutic agents in animal models. The content is intended for researchers, scientists, and professionals in the field of drug development.

Data Presentation: Efficacy and Toxicity Profile

The therapeutic index (TI) is a quantitative measure of the safety of a drug, calculated as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a wider margin of safety. While a definitive TI for **2-Nitrochalcone**, requiring concurrent LD50 (lethal dose, 50%) and ED50 (effective dose, 50%) studies in the same animal model, is not yet established in single comprehensive studies, this guide synthesizes available preclinical data on its anti-inflammatory and anti-cancer activities alongside toxicity information.

Table 1: Comparative Anti-Inflammatory Activity of Nitrochalcones

Compound	Animal Model	Dosing Regimen	Efficacy Endpoint	Observations	Reference
2-Nitrochalcone derivative (Compound 2)	TPA-induced mouse ear edema	1 mg/ear	Inhibition of edema	71.17 ± 1.66% inhibition. Showed greater potency than the unsubstituted chalcone and was comparable to Indomethacin. [1]	[1]
Chalcone with nitro group at ortho position (Compound 5)	TPA-induced mouse ear edema	1 mg/ear	Inhibition of edema	80.77 ± 2.82% inhibition, demonstrating the highest anti-inflammatory activity among the tested compounds. [1]	[1]
Nitro-substituted chalcones (5, 6, and 7)	Carrageenan-induced paw edema in rats	200 mg/kg (oral and intraperitoneal)	Reduction in paw volume	The chalcone with the nitro group at the ortho position was the most effective, showing no statistically	[2]

significant
difference
from
meloxicam.[2]

Indomethacin (Reference Drug)	TPA-induced mouse ear edema	1 mg/ear	Inhibition of edema	71.48 ± 1.62% inhibition.[1]	[1]
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Table 2: Comparative Anti-Cancer Activity of Nitrochalcones

Compound	Cancer Model	Dosing Regimen	Efficacy Endpoint	Observations	Reference
2,4,6-trimethoxy-4'-nitrochalcone (Ch-19)	Esophageal cancer cell xenografts in nude mice	Not specified	Tumor regression	Ch-19 treatment resulted in a significant regression of KYSE-450 tumor xenografts.[3]	[3]
4-Nitrochalcone (4NC)	Solid Ehrlich Carcinoma (SEC) in mice	25 mg/kg/day (oral) for 21 days	Reduction in tumor growth	Led to a consistent reduction in tumor growth compared to the vehicle group.[4]	[4]
2-Nitrochalcone derivatives (3c and 3k)	Human lung adenocarcinoma (A549) cells	Not specified (in vitro)	Apoptosis induction	Induced early (25–29%) and late (48–60%) apoptosis of A549 cells.[5]	[5]
Staurosporine / Nintedanib (Reference Drugs)	VEGFR-2 tyrosine kinase inhibition	Not specified (in vitro)	IC50 values	IC50 values of 0.035 ± 0.002 µM and 0.021 ± 0.001 µM, respectively.[5]	[5]

Table 3: Toxicity Profile of Chalcone Derivatives

Compound	Animal Model	Dosing Regimen	LD50	Key Toxicity Findings	Reference
Three synthetic chalcones (40, 42, 43)	BALB/c mice	Intraperitoneal	> 550 mg/kg	Chalcones 40 and 42 were found to be relatively non-toxic. Chalcone 43 produced some visceral damage and behavioral changes.[6]	[6]
4-Nitrochalcone (4NC)	Mice	Oral	> 2000 mg/kg	No signs of toxicity were observed based on hematological, biochemical, histological, and oxidative stress parameters. [4]	[4]
Eight chalcone derivatives	Mice	Oral	Two derivatives had an LD50 of 3807.9 mg/kg; others were > 5000 mg/kg	Some derivatives displayed mild to moderate toxicity signs, while others showed no mortality.[7]	[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.

1. TPA-Induced Mouse Ear Edema Model (Anti-inflammatory Assay)[1]

- **Animals:** Male mice are used for this model.
- **Induction of Edema:** A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) is applied to the inner and outer surfaces of the mouse ear to induce inflammation.
- **Treatment:** The test compounds (e.g., **2-Nitrochalcone** derivatives) and a reference drug (e.g., Indomethacin) are dissolved in a suitable vehicle and applied topically to the ear at a specified dose (e.g., 1 mg/ear) shortly before or after TPA application.
- **Assessment:** After a set period (e.g., 6 hours), the mice are euthanized, and circular sections of the ear are weighed. The difference in weight between the treated and untreated ears is calculated to determine the percentage of edema inhibition.

2. Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)[2]

- **Animals:** Male Wistar rats (180–220 g) are used.
- **Induction of Edema:** A 0.3% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.
- **Treatment:** The nitrochalcones are administered orally or intraperitoneally at a dose of 200 mg/kg.
- **Assessment:** The volume of the paw is measured at hourly intervals for up to 7 hours using a plethysmometer. The percentage of inflammation inhibition is calculated by comparing the paw volume in the treated groups to the control group.

3. Solid Ehrlich Carcinoma (SEC) in Mice (Anti-cancer Assay)[4]

- **Animals:** Syngeneic mice are used for this tumor model.

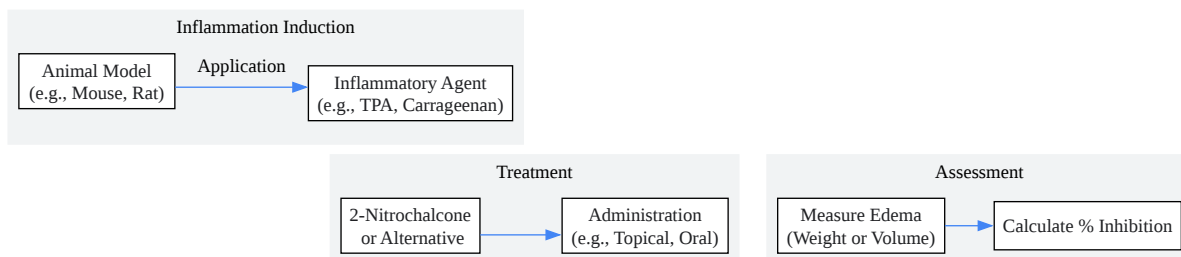
- **Tumor Implantation:** Ehrlich carcinoma cells are injected subcutaneously into the flank of the mice to induce solid tumor formation.
- **Treatment:** Once tumors are established, daily oral administration of 4-Nitrochalcone (e.g., 25 mg/kg) is initiated and continued for a specified duration (e.g., 21 days).
- **Assessment:** Tumor growth is monitored regularly by measuring tumor volume. At the end of the treatment period, animals are euthanized, and tumors are excised and weighed.

4. Acute Toxicity Study (LD50 Determination)[7]

- **Method:** The Lorke's method is employed, which is a two-phase procedure.
- **Phase 1:** Nine mice are divided into three groups of three. They receive three different doses of the chalcone derivative (e.g., 10, 100, and 1000 mg/kg) orally. The animals are observed for signs of toxicity and mortality over 24 hours.
- **Phase 2:** Based on the results of the first phase, three new mice are given higher doses (e.g., 1600, 2900, and 5000 mg/kg) to further pinpoint the lethal dose.
- **Calculation:** The LD50 is calculated as the geometric mean of the highest non-lethal dose and the lowest lethal dose.

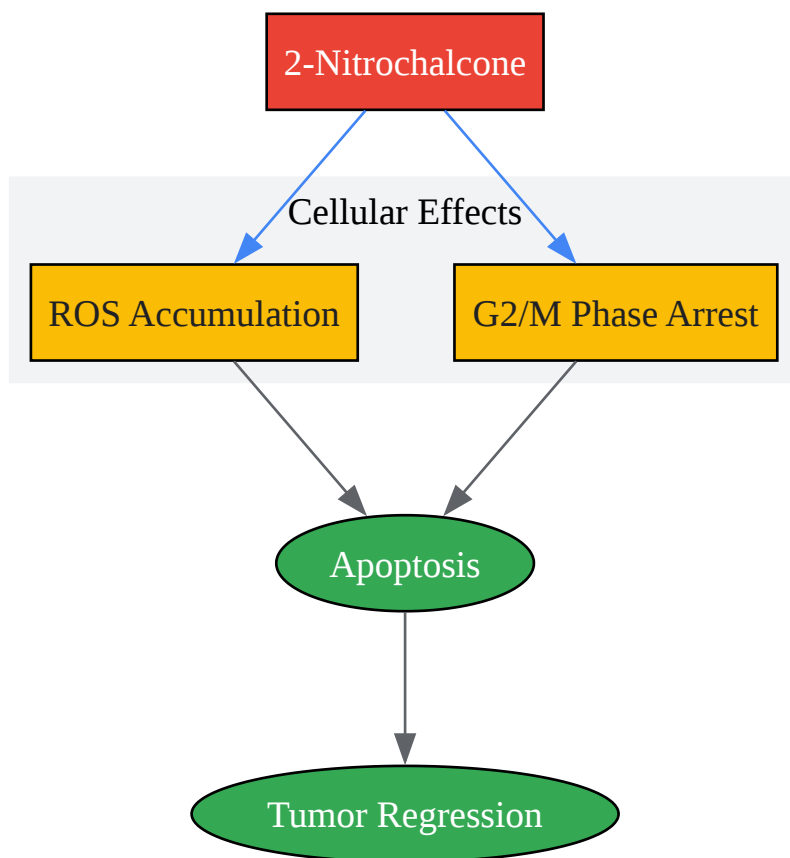
Signaling Pathways and Experimental Workflows

Mechanism of Action: Chalcones exert their biological effects by modulating various signaling pathways. For instance, some nitrochalcones have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and by affecting cell cycle progression.[3] In the context of inflammation, chalcones can inhibit key enzymes like cyclooxygenase (COX) and lipoxygenase, and modulate pathways involving nuclear factor-kappa B (NF-κB).[1][8][9]



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Workflow for in vivo anti-inflammatory assessment.



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Proposed anti-cancer signaling pathway for a nitrochalcone derivative.

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